4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a molecular formula of C7H6BrN3. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 6th position on the pyrazolo[3,4-b]pyridine scaffold .
Preparation Methods
The synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with electrophilic three-carbon synthons . One common method includes the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate under microwave irradiation, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired pyrazolopyridine derivative . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with different nucleophiles, such as aryl or alkyl groups, using Suzuki coupling reactions with aryl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, which can be further functionalized.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions are often derivatives with enhanced biological activities .
Scientific Research Applications
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of TRK inhibitors, which are used in cancer treatment.
Biological Studies: The compound is used to study the inhibition of various enzymes and receptors, contributing to the understanding of their roles in different biological pathways.
Industrial Applications: It is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRK receptors . Upon binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
4-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 6th position, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLRMNZEAPFQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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